molecular formula C18H18N2O7S B2818452 2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE CAS No. 312944-57-3

2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2818452
CAS No.: 312944-57-3
M. Wt: 406.41
InChI Key: HIPWCVAWMRWHPC-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a molecular formula of C18H19NO6S. This compound is characterized by its thiophene ring, which is a five-membered ring containing sulfur, and various functional groups that contribute to its unique chemical properties .

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the nitration of a benzoyl derivative followed by amination and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its nitro group and thiophene ring make it particularly versatile for various applications in research and industry .

Properties

IUPAC Name

diethyl 3-methyl-5-[(3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-4-26-17(22)13-10(3)14(18(23)27-5-2)28-16(13)19-15(21)11-7-6-8-12(9-11)20(24)25/h6-9H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPWCVAWMRWHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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